molecular formula C26H23NO6D10 B602488 Lacidipine-d10 CAS No. 1185245-62-8

Lacidipine-d10

Cat. No. B602488
M. Wt: 465.62
InChI Key:
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Description

Lacidipine-d10 is a cardiac drug that falls under the category of stable isotope labelled compounds . It has a molecular formula of C26H23D10NO6 and a molecular weight of 465.6 . Lacidipine is a dihydropyridine calcium-channel blocker that inhibits calcium ions from entering the slow channels or select voltage-sensitive areas of the vascular smooth muscle and myocardium during depolarisation .


Molecular Structure Analysis

Lacidipine-d10 is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . When visualized by small-angle X-ray diffraction with angstrom resolution to examine its location within the membranes, Lacidipine was found deep within the membrane’s hydrocarbon core .


Chemical Reactions Analysis

Lacidipine is oxidizable at the glassy carbon electrode . The voltammetric oxidation of Lacidipine in aqueous-alcoholic solutions produces a well-defined voltammetric peak when subjected to a differential pulse voltammetric experiment . This peak is due to the oxidation of the dihydropyridine ring to a pyridine derivative .


Physical And Chemical Properties Analysis

Lacidipine-d10 has a molecular formula of C26H23D10NO6 and a molecular weight of 465.6 . It is a stable isotope labelled compound .

Scientific Research Applications

1. Cardiovascular and Hypertensive Research

Lacidipine, a calcium antagonist, has been extensively studied for its effects in cardiovascular and hypertensive conditions. Studies demonstrate its efficacy in reducing hypertension and improving vascular health. For instance, Crespi et al. (2002) found that lacidipine enhances endothelial nitrogen monoxide activity in salt-sensitive rats, suggesting its vasoprotective effects (Crespi et al., 2002). Another study by Cristofori et al. (2000) showed that lacidipine reduces the development of atherosclerotic lesions in apoE-deficient mice, indicating its potential in managing atherosclerosis (Cristofori et al., 2000).

2. Kidney Protection in Hypertensive Patients

Research also suggests a kidney-protective effect of lacidipine. Xia (2012) found that lacidipine combined with other agents had a significant kidney protective effect in elderly obese women with hypertension (Z. Xia, 2012).

3. Endothelial Function and Diabetes

A study by Kim et al. (2010) focused on the impact of lacidipine on blood pressure and endothelial function in hypertension patients with diabetes, highlighting its multifaceted therapeutic potential (Dae‐Hee Kim et al., 2010).

4. Novel Drug Delivery Systems

The development of novel drug delivery systems for lacidipine has been a research interest. Naguib et al. (2020) investigated glycerosomes as a platform for enhancing intranasal delivery of lacidipine, offering insights into new methods of administration (Marianne J Naguib et al., 2020).

5. Cardiac Electrophysiology

Lacidipine's electrophysiological effects on cardiac tissues were characterized by Cerbai et al. (1990), providing an understanding of its interaction with cardiac ion channels (E. Cerbai et al., 1990).

Safety And Hazards

Lacidipine is harmful if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse the mouth with water and consult a physician . It is also recommended to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-HBSDPXTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662049
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lacidipine-d10

CAS RN

1185245-62-8
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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